(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate
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Overview
Description
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a cyclopropanamine moiety substituted with a difluorophenyl group and paired with a dihydroxysuccinate counterion. The stereochemistry of the compound is specified by the (1R,2S) and (2R,3R) configurations, which play a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This step involves the cyclopropanation of a suitable alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.
Amine Functionalization: The cyclopropane intermediate is then functionalized to introduce the amine group, often through reductive amination or other amine-forming reactions.
Formation of the Dihydroxysuccinate Salt: The final step involves the reaction of the amine with dihydroxysuccinic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate
- (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate
Uniqueness
Compared to similar compounds, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate is unique due to the presence of fluorine atoms, which can significantly alter its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are crucial.
Properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.C4H6O6/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;5-1(3(7)8)2(6)4(9)10/h1-3,6,9H,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9+;1-,2-/m01/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPRRXBPZROCLZ-ABXGAMCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680608 |
Source
|
Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220352-39-6 |
Source
|
Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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